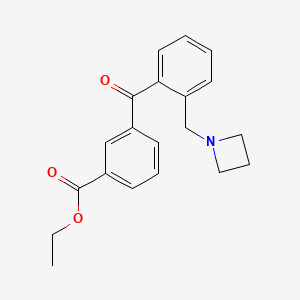

2-Azetidinomethyl-3'-carboethoxybenzophenone

Description

2-Azetidinomethyl-3'-carboethoxybenzophenone is a benzophenone derivative featuring two distinct substituents:

- Azetidinomethyl group at position 2 of the benzophenone backbone. Azetidine, a four-membered nitrogen-containing ring, introduces steric strain and enhanced reactivity due to its compact structure.

- Carboethoxy group (COOEt) at position 3' of the second aromatic ring, contributing electron-withdrawing effects and influencing solubility.

This compound is of interest in medicinal chemistry and materials science due to its hybrid electronic and steric properties.

Properties

IUPAC Name |

ethyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-24-20(23)16-9-5-8-15(13-16)19(22)18-10-4-3-7-17(18)14-21-11-6-12-21/h3-5,7-10,13H,2,6,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZNANMAVAUXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643696 | |

| Record name | Ethyl 3-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-56-8 | |

| Record name | Ethyl 3-[2-(1-azetidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Azetidinomethyl-3’-carboethoxybenzophenone typically involves the reaction of benzophenone derivatives with azetidine and ethyl ester groups under specific conditions. One common synthetic route includes the following steps:

Formation of the Benzophenone Derivative: This involves the reaction of benzoyl chloride with an appropriate aromatic compound to form the benzophenone core.

Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction, where an azetidine derivative reacts with the benzophenone core.

Esterification: The final step involves the esterification of the compound with ethyl alcohol to form the ethyl ester group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-Azetidinomethyl-3’-carboethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Azetidinomethyl-3’-carboethoxybenzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-3’-carboethoxybenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and benzophenone moiety play crucial roles in its reactivity and interactions. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

2-Azetidinomethyl-3'-trifluoromethylbenzophenone (CAS 898755-09-4)

- Substituents: Azetidinomethyl (position 2) and trifluoromethyl (CF₃, position 3') .

- Molecular Formula: C₁₈H₁₆F₃NO.

- Key Differences :

- The CF₃ group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the carboethoxy group.

- Smaller molecular weight (367.3 g/mol) due to fewer oxygen atoms.

- Applications : Likely used in fluorinated polymer synthesis or as a bioactive intermediate.

2-Carboethoxy-3'-morpholinomethylbenzophenone (CAS 898765-20-3)

- Substituents: Morpholinomethyl (position 3') and carboethoxy (position 2) .

- Molecular Formula: C₂₂H₂₅NO₅ (estimated).

- Key Differences: Morpholine, a six-membered oxygen-nitrogen ring, improves solubility in polar solvents compared to azetidine.

- Applications : Suitable for solubility-driven applications like drug delivery systems.

2-Carboethoxy-2'-piperidinomethylbenzophenone (CAS 898751-92-3)

- Substituents: Piperidinomethyl (position 2') and carboethoxy (position 2) .

- Molecular Formula: C₂₃H₂₇NO₅ (estimated).

- Key Differences: Piperidine, a six-membered nitrogen ring, offers greater conformational flexibility than azetidine. Enhanced lipophilicity due to the non-polar piperidine group.

- Applications: Potential use in hydrophobic coatings or CNS-targeting pharmaceuticals.

Data Table: Structural and Electronic Comparison

| Compound Name | CAS Number | Substituent Positions | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|---|

| 2-Azetidinomethyl-3'-carboethoxybenzophenone | Not Provided | 2, 3' | Azetidinomethyl, COOEt | C₁₉H₂₁NO₄ (est.) | ~335.4 | High reactivity, moderate polarity |

| 2-Azetidinomethyl-3'-trifluoromethylbenzophenone | 898755-09-4 | 2, 3' | Azetidinomethyl, CF₃ | C₁₈H₁₆F₃NO | 367.3 | Strong electron withdrawal |

| 2-Carboethoxy-3'-morpholinomethylbenzophenone | 898765-20-3 | 2, 3' | Morpholinomethyl, COOEt | C₂₂H₂₅NO₅ (est.) | ~407.4 | High solubility, low strain |

| 2-Carboethoxy-2'-piperidinomethylbenzophenone | 898751-92-3 | 2, 2' | Piperidinomethyl, COOEt | C₂₃H₂₇NO₅ (est.) | ~421.5 | Lipophilic, flexible structure |

Research Findings and Implications

Reactivity :

Solubility and Polarity :

Biological Activity :

- Azetidine-containing compounds may exhibit better membrane permeability due to smaller size, while piperidine derivatives could target protein pockets requiring bulkier groups .

Biological Activity

2-Azetidinomethyl-3'-carboethoxybenzophenone (CAS No. 898754-56-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular structure of this compound features an azetidine ring and a benzophenone moiety, which are crucial for its reactivity and interactions with biological systems. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This mechanism is critical in the development of therapeutic agents targeting metabolic pathways.

- Cellular Interactions : It interacts with various cellular components, influencing processes such as apoptosis and cell signaling. These interactions suggest its potential as an anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting it could serve as a potential lead compound in antibiotic development.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

Preliminary studies have indicated that this compound may induce apoptosis in cancer cells. The modulation of pro-apoptotic and anti-apoptotic gene expressions has been observed, highlighting its potential role in cancer therapy.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 10.5 |

| MCF-7 (breast) | 8.3 |

| A549 (lung) | 12.0 |

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound led to a significant reduction in tumor size when compared to control groups receiving no treatment. The compound was administered at a dosage of 20 mg/kg body weight over a period of two weeks.

- Cell Line Studies : In vitro assays using human cancer cell lines showed that the compound inhibited cell proliferation significantly more than standard chemotherapeutic agents at equivalent concentrations.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| 2-Azetidinomethyl-4'-carboethoxybenzophenone | Ethyl ester position changed | Similar antimicrobial activity |

| 2-Pyrrolidinomethyl-3'-carboethoxybenzophenone | Pyrrolidine ring instead of azetidine | Enhanced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.